molecular formula C28H27N3O5 B11419887 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11419887
M. Wt: 485.5 g/mol
InChI Key: KVSTYEGYDKMTBY-UHFFFAOYSA-N
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Description

“5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” likely involves multi-step organic reactions. Typical synthetic routes may include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as methoxy and hydroxy groups can be introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.

Biology and Medicine

    Drug development: As a lead compound for designing new pharmaceuticals.

    Biological studies: Investigating its interactions with biological targets.

Industry

Applications in the industry may include:

    Material science: As a precursor for advanced materials.

    Catalysis: As a catalyst or catalyst precursor in chemical reactions.

Mechanism of Action

The mechanism of action of “5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyrazoles: Compounds with similar core structures.

    Phenyl-substituted heterocycles: Compounds with similar substituent patterns.

Uniqueness

The unique combination of functional groups and ring structures in “5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” distinguishes it from other compounds, potentially offering unique chemical and biological properties.

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H27N3O5/c1-34-19-8-6-7-18(16-19)27-24-25(20-9-4-5-10-21(20)32)29-30-26(24)28(33)31(27)14-13-17-11-12-22(35-2)23(15-17)36-3/h4-12,15-16,27,32H,13-14H2,1-3H3,(H,29,30)

InChI Key

KVSTYEGYDKMTBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)OC)OC

Origin of Product

United States

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